molecular formula C20H30N4O2 B588080 Pracinostat-d7 CAS No. 1795137-15-3

Pracinostat-d7

Cat. No.: B588080
CAS No.: 1795137-15-3
M. Wt: 365.529
InChI Key: JHDKZFFAIZKUCU-YBXIAPOZSA-N
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Description

Pracinostat-d7 is a deuterated form of Pracinostat, a potent histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an open chromatin structure and transcriptional activation. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Pracinostat, as the deuterium atoms can provide more detailed insights into the compound’s behavior in biological systems .

Biochemical Analysis

Biochemical Properties

Pracinostat-d7, like Pracinostat, selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, inhibiting their activity, which leads to the accumulation of acetylated histones . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It inhibits proliferation and induces apoptosis in human glioma cell lines . It also inhibits migration and invasion in these cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have time- and concentration-dependent effects on human glioma cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In preclinical animal models, this compound has demonstrated excellent anti-tumor activity with dose-proportional pharmacodynamic effects

Metabolic Pathways

It is known that this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .

Transport and Distribution

It is known that this compound accumulates in tumor cells .

Subcellular Localization

Given its mechanism of action as an HDAC inhibitor, it is likely that it is localized to the nucleus where it can exert its effects on histone acetylation and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pracinostat-d7 involves the incorporation of deuterium atoms into the Pracinostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve multiple steps, including the formation of the benzimidazole ring and the attachment of the N-hydroxyacrylamide group .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents in industrial settings may also require specialized equipment and safety protocols .

Chemical Reactions Analysis

Types of Reactions: Pracinostat-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield fully reduced forms of this compound .

Scientific Research Applications

Pracinostat-d7 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Pracinostat-d7: this compound is unique due to the incorporation of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, allowing researchers to better understand the metabolism and distribution of Pracinostat .

Properties

IUPAC Name

(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDKZFFAIZKUCU-YBXIAPOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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